NCA029

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C22H20F3N3O |

|---|---|

Peso molecular |

399.4 g/mol |

Nombre IUPAC |

1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide |

InChI |

InChI=1S/C22H20F3N3O/c23-22(24,25)20-8-6-16(7-9-20)13-27-21(29)19-5-2-10-28(15-19)14-18-4-1-3-17(11-18)12-26/h1,3-9,11H,2,10,13-15H2,(H,27,29) |

Clave InChI |

WFISMZGRGBWALP-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CC(=C1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F)CC3=CC(=CC=C3)C#N |

Origen del producto |

United States |

Foundational & Exploratory

The Emergence of NCA029: A Potent Activator of Mitochondrial Protease HsClpP for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NCA029 is a novel, potent, and selective small-molecule agonist of the human mitochondrial caseinolytic protease P (HsClpP). Its mechanism of action centers on the hyperactivation of HsClpP's proteolytic activity, leading to mitochondrial dysfunction, the induction of an integrated stress response mediated by activating transcription factor 3 (ATF3), and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting HsClpP

This compound functions as a non-imipridone agonist of HsClpP, a serine protease located in the mitochondrial matrix that plays a crucial role in mitochondrial protein quality control. In its natural state, the activity of HsClpP is tightly regulated by the ClpX ATPase, which recognizes and unfolds protein substrates for degradation. This compound circumvents this regulation by directly binding to and activating HsClpP, leading to uncontrolled degradation of mitochondrial proteins. This dysregulation of mitochondrial proteostasis results in a cascade of events culminating in cancer cell death.

The primary mechanism involves the following key steps:

-

Direct Binding and Activation of HsClpP: this compound binds to a hydrophobic pocket on the HsClpP barrel, inducing a conformational change that mimics the effect of ClpX engagement. This allosteric activation leads to the opening of the axial pore of the ClpP proteolytic chamber, allowing for unregulated substrate entry and degradation.

-

Induction of Mitochondrial Dysfunction: The hyperactivation of HsClpP leads to the degradation of essential mitochondrial proteins, resulting in impaired oxidative phosphorylation, increased production of reactive oxygen species (ROS), and a decrease in mitochondrial membrane potential and ATP production.

-

Activation of the Integrated Stress Response (ISR): The mitochondrial dysfunction triggered by this compound activates the ATF3-dependent integrated stress response. This cellular stress pathway is a key mediator of the cytotoxic effects of this compound.

-

Induction of Apoptosis: The culmination of mitochondrial damage and the sustained activation of the ISR leads to the induction of programmed cell death (apoptosis) in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its more potent derivative, compound 8o.

| Compound | Target | EC50 (µM) for HsClpP Activation | Reference |

| This compound | HsClpP | 0.2 | [1] |

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | HCT 116 | Colorectal Carcinoma | 1.1 | [1] |

| This compound | H69 | Small Cell Lung Carcinoma | 5.04 | [2] |

| This compound | H82 | Small Cell Lung Carcinoma | 1.04 | [2] |

| Compound 8o | H69 | Small Cell Lung Carcinoma | 0.17 | [2] |

| Compound 8o | H82 | Small Cell Lung Carcinoma | 0.19 | [2] |

| Compound | Xenograft Model | Dose | Tumor Growth Inhibition | Reference |

| This compound | HCT 116 | 2.5 mg/kg | ~70% | [1] |

| This compound | HCT 116 | 5 mg/kg | 83.6% | [1] |

| Compound 8o | Non-SMC | Not Specified | up to 63.01% | [2] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Efficacy Assessment

Caption: Experimental workflow for assessing this compound efficacy.

Detailed Experimental Protocols

HsClpP Activation Assay (EC50 Determination)

This protocol is a generalized procedure based on standard methods for assessing HsClpP activity.

-

Reagents and Materials:

-

Recombinant human HsClpP protein

-

Fluorescently labeled casein substrate (e.g., FITC-casein)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

This compound stock solution in DMSO

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the diluted this compound solutions.

-

Add the recombinant HsClpP protein to each well to a final concentration of approximately 0.5 µM.

-

Incubate the plate at 37°C for 15 minutes to allow for compound binding.

-

Initiate the reaction by adding the FITC-casein substrate to a final concentration of approximately 10 µM.

-

Immediately begin monitoring the increase in fluorescence intensity (excitation/emission ~485/528 nm) at 37°C for 60 minutes using a fluorescence plate reader.

-

The initial reaction rates are calculated from the linear phase of the fluorescence curve.

-

The EC50 value is determined by plotting the initial reaction rates against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (IC50 Determination)

This protocol outlines a standard method for determining the cytotoxic effect of this compound on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., HCT 116, H69, H82)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

96-well clear-bottom white microplates

-

Luminometer

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Analysis of ATF3-Dependent Integrated Stress Response

This protocol describes how to assess the activation of the ISR pathway by measuring ATF3 expression.

-

Method 1: Western Blot for ATF3 Protein Expression

-

Procedure:

-

Treat the cancer cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with a primary antibody against ATF3.

-

Incubate with a secondary HRP-conjugated antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

-

Method 2: Quantitative PCR (qPCR) for ATF3 mRNA Expression

-

Procedure:

-

Treat the cells as described for the Western blot.

-

Isolate total RNA from the cells and synthesize cDNA.

-

Perform qPCR using primers specific for ATF3 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative fold change in ATF3 mRNA expression using the ΔΔCt method.

-

-

In Vivo Xenograft Model for Tumor Growth Inhibition

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

-

Animal Model:

-

Immunocompromised mice (e.g., BALB/c nude or NOD-scid IL2Rgamma(null) mice)

-

-

Procedure:

-

Subcutaneously inject cancer cells (e.g., HCT 116) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., at 2.5 mg/kg and 5 mg/kg) and a vehicle control to the respective groups via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a defined schedule (e.g., twice weekly).

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate the tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and control groups.

-

Conclusion

This compound represents a promising new class of anti-cancer agents with a distinct mechanism of action. By selectively targeting and hyperactivating the mitochondrial protease HsClpP, this compound induces a cascade of events that lead to mitochondrial dysfunction, activation of the integrated stress response, and ultimately, apoptotic cell death in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other HsClpP agonists. The development of more potent derivatives, such as compound 8o, highlights the significant potential of this therapeutic strategy for the treatment of various cancers, including colorectal and small cell lung carcinoma.

References

An In-depth Technical Guide to NCA029: A Novel HsClpP Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCA029 is a novel, potent, and selective small-molecule activator of the human mitochondrial caseinolytic protease P (HsClpP). Identified through the optimization of the initial hit compound CCG1423, this compound has demonstrated significant therapeutic potential, particularly in the context of colorectal adenocarcinoma. Its mechanism of action involves the targeted activation of HsClpP, leading to mitochondrial dysfunction, the induction of an integrated stress response mediated by Activating Transcription Factor 3 (ATF3), and ultimately, apoptosis in cancer cells. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a summary of its pharmacokinetic profile.

Chemical Structure and Physicochemical Properties

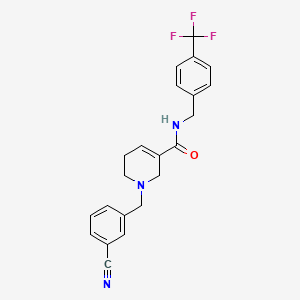

This compound is chemically defined as 1-(3-cyanobenzyl)-N-(4-(trifluoromethyl)benzyl)-1,2,5,6-tetrahydropyridine-3-carboxamide.

Chemical Structure:

Caption: Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C22H20F3N3O |

| Molecular Weight | 399.42 g/mol |

| IUPAC Name | 1-(3-cyanobenzyl)-N-(4-(trifluoromethyl)benzyl)-1,2,5,6-tetrahydropyridine-3-carboxamide |

Biological Activity and Pharmacological Properties

This compound is a selective activator of HsClpP, showing a nearly 50-fold increase in activity compared to its parent compound.[1] It does not exhibit significant activity against bacterial ClpP homologues, suggesting a low probability of disrupting the gut microbiome.[1]

In Vitro Activity

| Parameter | Cell Line | Value (μM) | Reference |

| EC50 (HsClpP activation) | - | 0.2 | [1] |

| IC50 (Anti-proliferative) | HCT116 | 1.1 | [1] |

| SW620 | 1.5 | ||

| HCT15 | 3.5 | ||

| SW480 | 5.4 | ||

| DLD-1 | 3.1 | ||

| H69 (SCLC) | 5.04 | [2] | |

| H82 (SCLC) | 1.04 | [2] |

In Vivo Efficacy

In a HCT116 xenograft mouse model, intravenous administration of this compound resulted in significant tumor growth inhibition.[1]

| Dose | Tumor Growth Inhibition | Reference |

| 2.5 mg/kg | ~70% | [1] |

| 5 mg/kg | 83.6% | [1] |

Pharmacokinetics

Pharmacokinetic studies in rats revealed a favorable profile for this compound.[1]

| Parameter | Value |

| Oral Half-life (t1/2) | 4.7 hours |

Mechanism of Action: The ATF3-Dependent Integrated Stress Response

This compound exerts its anti-cancer effects by targeting and activating HsClpP, a key protease in the mitochondrial matrix. This activation triggers a cascade of events culminating in programmed cell death.

Caption: Figure 2. This compound Signaling Pathway.

The binding of this compound to HsClpP enhances its proteolytic activity, leading to mitochondrial dysfunction.[1] This is characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and impaired ATP production. The cellular stress induced by mitochondrial dysfunction activates the Integrated Stress Response (ISR), a key signaling network for managing cellular homeostasis.[1] A central mediator of the ISR in this context is Activating Transcription Factor 3 (ATF3), which is significantly upregulated.[1] The ATF3-dependent signaling cascade ultimately promotes apoptosis, leading to the death of cancer cells.[1]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the primary literature. For precise details, including reagent concentrations and specific instrumentation, consulting the original research articles is recommended.

Synthesis of this compound

A detailed, multi-step synthesis protocol would be required for the chemical synthesis of this compound, starting from commercially available reagents. This would involve standard organic chemistry techniques such as coupling reactions, reductions, and purifications.

HsClpP Activation Assay

This assay measures the ability of a compound to enhance the proteolytic activity of HsClpP.

Caption: Figure 3. HsClpP Activation Assay Workflow.

-

Preparation: A suitable assay buffer is prepared containing recombinant human ClpP protein and a fluorogenic peptide substrate.

-

Compound Addition: this compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the assay mixture at various concentrations. Control wells receive only the solvent.

-

Incubation: The reaction is incubated at 37°C to allow for enzymatic activity.

-

Measurement: The fluorescence intensity is measured at regular intervals using a plate reader. An increase in fluorescence corresponds to the cleavage of the substrate by activated HsClpP.

-

Analysis: The rate of substrate cleavage is determined, and the data are plotted against the concentration of this compound to calculate the EC50 value.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Tumor Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunodeficient mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intravenous injection) at specified doses and schedules. The control group receives a vehicle control.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, the tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, biomarker analysis).

-

Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion

This compound is a promising preclinical candidate for the treatment of colorectal cancer and potentially other malignancies. Its novel mechanism of action, involving the targeted activation of HsClpP and induction of the ATF3-dependent integrated stress response, offers a new therapeutic avenue. The favorable in vitro and in vivo activity, coupled with a good pharmacokinetic profile, warrants further investigation and development of this compound as a potential anti-cancer agent. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this innovative compound.

References

Unable to Generate Report: No Publicly Available Data for NCA029

Following a comprehensive search for "NCA029," it has been determined that there is no publicly available scientific literature, patent filings, or other documentation corresponding to a compound with this identifier. The initial search queries for the discovery, synthesis, chemical structure, and mechanism of action of "this compound" did not yield any relevant results.

The search results retrieved information on other established therapeutic agents and general concepts within the field of drug discovery, but no specific data on this compound. This suggests that "this compound" may be one of the following:

-

A proprietary internal designation: The compound may be under development within a pharmaceutical or biotechnology company and has not yet been disclosed in public forums.

-

A very early-stage research compound: Research may be ongoing at an academic institution or private entity, but the findings have not yet been published.

-

A hypothetical or incorrect identifier: The designation "this compound" may be part of a theoretical study or an error.

Due to the complete absence of foundational information, it is not possible to fulfill the request for an in-depth technical guide or whitepaper. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be met without access to primary or secondary data sources detailing the discovery and synthesis of this compound.

NCA029 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the target identification and validation of NCA029, a novel small molecule activator of the mitochondrial caseinolytic protease P (ClpP). We detail the experimental methodologies employed to confirm ClpP as the direct target of this compound and to elucidate its mechanism of action in cellular and preclinical models. This document summarizes key quantitative data, provides detailed experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows to support further research and development of ClpP-targeting therapeutics.

Introduction

Mitochondrial proteostasis is a critical cellular process, and its dysregulation has been implicated in a variety of diseases, including cancer and inflammatory disorders. The ATP-dependent caseinolytic protease P (ClpP) is a key serine protease within the mitochondrial matrix responsible for the degradation of misfolded or damaged proteins, thereby maintaining mitochondrial function. The targeted activation of ClpP has emerged as a promising therapeutic strategy. This compound is a potent and selective small molecule activator of human ClpP (HsClpP) that has demonstrated therapeutic potential in preclinical models of inflammatory bowel disease (IBD) and colorectal cancer. This guide serves as a comprehensive resource on the target identification and validation of this compound.

Target Identification: ClpP as the Direct Target of this compound

The primary molecular target of this compound has been identified and validated as the mitochondrial protease ClpP. This was established through a series of biochemical and cellular assays designed to demonstrate direct binding and functional modulation of ClpP by this compound.

In Vitro ClpP Activation Assays

The ability of this compound to directly activate the proteolytic activity of recombinant HsClpP was a key initial step in target identification.

Quantitative Data Summary: ClpP Activator Potency

| Compound | EC50 (μM) for HsClpP Activation | Cell Line(s) for IC50 | IC50 (μM) | Reference(s) |

| This compound | 0.15 | HCT116 (colorectal) | 1.1 | [1][2] |

| SW620 (colorectal) | 1.5 | [2] | ||

| HCT15 (colorectal) | 3.5 | [2] | ||

| SW480 (colorectal) | 5.4 | [2] | ||

| DLD-1 (colorectal) | 3.1 | [2] | ||

| ONC201 | 1.25 | - | - | [3] |

| 7k | 0.79 | - | - | [3][4] |

| SL44 | 1.30 | - | - | [3][4] |

| XT6 | 0.08 | - | - | [3][4] |

| ZYZ-17 | 0.26 | - | - | [3][4] |

| 16z | 0.20 | HCT116 (colorectal) | 0.04 | [5] |

Experimental Protocol: In Vitro ClpP Protease Activity Assay

-

Reagents and Materials:

-

Recombinant Human ClpP protein

-

FITC-casein substrate

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

This compound and other test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, FITC-casein (final concentration, e.g., 10 µM), and recombinant HsClpP (final concentration, e.g., 0.5 µM).

-

Add varying concentrations of this compound or control compounds to the wells of the microplate. Include a DMSO-only control.

-

Initiate the reaction by adding the ClpP/FITC-casein mixture to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the increase in fluorescence intensity (Excitation/Emission ~485/528 nm) using a plate reader.

-

Calculate the rate of substrate cleavage and determine the EC50 value by fitting the dose-response data to a suitable equation.[1]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HCT116) to ~80% confluency.

-

Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermocycler, followed by immediate cooling on ice.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Detection and Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble ClpP at each temperature by Western blotting using a specific anti-ClpP antibody.

-

Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve for this compound-treated cells compared to the vehicle control indicates target engagement.

-

Target Validation: Elucidating the Mechanism of Action

Following the confirmation of ClpP as the direct target, further studies were conducted to validate this target by elucidating the downstream cellular consequences of this compound-mediated ClpP activation.

Signaling Pathway Analysis

Activation of ClpP by this compound triggers distinct signaling pathways, leading to specific cellular outcomes.

ATF3-Dependent Integrated Stress Response (ISR)

This compound treatment induces mitochondrial dysfunction, leading to an integrated stress response (ISR) characterized by the upregulation of Activating Transcription Factor 3 (ATF3).[6]

Modulation of Th17/Treg Balance in IBD

In the context of inflammatory bowel disease, this compound has been shown to modulate the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Treg).[1]

Proteomics Analysis

To gain a global understanding of the cellular changes induced by this compound, proteomics studies were performed.

Experimental Protocol: Proteomics Analysis

-

Sample Preparation:

-

Treat cells (e.g., CD4+ T cells) with this compound or vehicle control.

-

Lyse the cells and extract proteins.

-

Quantify protein concentration using a standard method (e.g., BCA assay).

-

Digest proteins into peptides using trypsin.

-

-

Mass Spectrometry:

-

Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein database (e.g., UniProt) to identify peptides and proteins.

-

Perform quantitative analysis to identify differentially expressed proteins between this compound-treated and control samples.

-

Conduct pathway analysis and functional annotation of the differentially expressed proteins to identify enriched biological processes and signaling pathways.

-

In Vivo Model of DSS-Induced Colitis

The therapeutic efficacy of this compound was evaluated in a preclinical model of IBD.

Experimental Protocol: DSS-Induced Colitis Mouse Model

-

Animals:

-

Use a suitable mouse strain (e.g., C57BL/6).

-

-

Induction of Colitis:

-

Administer dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water (e.g., 2.5-3% w/v) for a defined period (e.g., 5-7 days) to induce acute colitis.

-

-

This compound Treatment:

-

Administer this compound orally or via intraperitoneal injection at a specified dose (e.g., 10-50 mg/kg) daily or on a specified schedule.

-

Include a vehicle-treated control group.

-

-

Assessment of Colitis Severity:

-

Monitor body weight, stool consistency, and the presence of blood in the stool daily to calculate a Disease Activity Index (DAI).

-

At the end of the study, sacrifice the mice and collect colon tissue.

-

Measure colon length (shortening is a sign of inflammation).

-

Perform histological analysis of colon sections to assess tissue damage and inflammatory cell infiltration.

-

Measure the expression of pro-inflammatory cytokines in the colon tissue.[1]

-

Experimental Workflow: In Vivo Colitis Model

Conclusion

The collective evidence from in vitro biochemical assays, cellular target engagement studies, and in vivo preclinical models robustly validates caseinolytic protease P (ClpP) as the direct molecular target of this compound. The activation of ClpP by this compound initiates a cascade of downstream events, including the induction of an integrated stress response and the modulation of immune cell differentiation, which underlie its therapeutic effects in models of colorectal cancer and inflammatory bowel disease. The detailed experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of other ClpP-targeting agents.

References

- 1. Chemical activation of mitochondrial ClpP to modulate energy metabolism of CD4+ T cell for inflammatory bowel diseases treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: Biological Activity of NCA029 In Vitro

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

A comprehensive review of publicly available scientific literature and databases reveals no specific information regarding the in vitro biological activity of a compound designated "NCA029." This suggests that this compound may be a novel agent, a compound under early-stage development and not yet disclosed in publications, or an internal designation not widely recognized in the scientific community.

This guide, therefore, aims to provide a foundational framework for characterizing the in vitro biological activity of a novel chemical entity, using standardized methodologies and data presentation formats that are critical for drug discovery and development professionals. While direct data for this compound is unavailable, the following sections will outline the typical experimental approaches, data interpretation, and visualization techniques that would be employed to elucidate its biological function.

Section 1: Quantitative Analysis of Biological Activity

The initial characterization of a novel compound like this compound would involve a battery of in vitro assays to determine its potency, efficacy, and selectivity. The data from these experiments are typically summarized in tabular format for clarity and comparative analysis.

Table 1: Hypothetical In Vitro Activity Profile of this compound

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Notes |

| Biochemical Assay | Recombinant Human Kinase X | IC₅₀ | Data not available | Measures direct inhibition of enzyme activity. |

| Recombinant Human Kinase Y | IC₅₀ | Data not available | Assesses selectivity against related kinases. | |

| Cell-Based Assay | Cancer Cell Line A (e.g., MCF-7) | GI₅₀ | Data not available | Determines concentration for 50% growth inhibition. |

| Cancer Cell Line B (e.g., A549) | EC₅₀ | Data not available | Measures concentration for 50% of maximal effect. | |

| Normal Human Cell Line (e.g., HUVEC) | CC₅₀ | Data not available | Evaluates cytotoxicity to non-cancerous cells. |

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition; EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration.

Section 2: Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable in vitro pharmacology. The following are examples of standard protocols that would be used to assess the biological activity of a compound such as this compound.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.

Methodology:

-

A recombinant human kinase is incubated with its specific substrate and ATP in a suitable buffer system.

-

This compound is added at a range of concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using a detection method such as fluorescence, luminescence, or radioactivity.

-

The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (Cell-Based)

Objective: To assess the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound.

-

After a 72-hour incubation period, cell viability is measured using a reagent such as resazurin (B115843) or CellTiter-Glo®.

-

The fluorescence or luminescence signal, which is proportional to the number of viable cells, is read using a plate reader.

-

The GI₅₀ value is determined from the resulting dose-response curve.

Section 3: Signaling Pathway Analysis and Visualization

Understanding the mechanism of action of a novel compound requires identifying the cellular signaling pathways it modulates. This is often represented visually through diagrams.

Hypothetical Signaling Pathway Modulated by this compound

The diagram below illustrates a hypothetical signaling cascade that could be impacted by this compound, leading to an anti-proliferative effect. This is a common approach to visualize the mechanism of action of a new drug candidate.

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Target Identification

The following diagram outlines a typical workflow for identifying the molecular target of a novel bioactive compound.

Caption: Workflow for identifying the molecular target of this compound.

Conclusion

While specific in vitro biological data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for the systematic evaluation of a novel chemical entity. The methodologies, data presentation formats, and visualization tools described herein represent the standard practices in the field of drug discovery and are essential for a thorough understanding of a compound's pharmacological profile. Further research and publication are required to elucidate the specific biological activities of this compound.

Unraveling the JAK-STAT Signaling Pathway: A Technical Guide for Researchers

Absence of Public Data on NCA029 Signaling Pathway

An exhaustive review of publicly available scientific literature and clinical trial databases reveals no specific signaling pathway associated with the designation "this compound." It is plausible that "this compound" represents an internal, preclinical, or otherwise undisclosed compound designation. However, related search queries identified "SD-1029," a potent inhibitor of the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway. This well-characterized pathway is a critical mediator of cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in numerous diseases, including cancers and autoimmune disorders, making it a significant target for therapeutic intervention.[3]

This technical guide will provide an in-depth exploration of the JAK-STAT signaling pathway, with a focus on its core components, mechanism of action, and methods for its study and modulation.

The Core of the JAK-STAT Signaling Pathway

The JAK-STAT pathway provides a direct route for transmitting extracellular signals from cytokine and growth factor receptors to the nucleus, culminating in the transcription of target genes.[2] The pathway is elegantly simple in its architecture, primarily consisting of three core components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[3][4]

1. Receptors: These are transmembrane proteins that bind to specific cytokines or growth factors. Many of these receptors lack intrinsic kinase activity and rely on associated JAKs to initiate downstream signaling.[4]

2. Janus Kinases (JAKs): This family of non-receptor tyrosine kinases includes four members: JAK1, JAK2, JAK3, and TYK2.[1] JAKs are constitutively associated with the intracellular domains of cytokine receptors.[1]

3. Signal Transducers and Activators of Transcription (STATs): These are a family of latent cytoplasmic transcription factors. In humans, there are seven STAT proteins: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6.[5]

Mechanism of Activation

The activation of the JAK-STAT pathway follows a well-defined sequence of events:

-

Ligand Binding and Receptor Dimerization: The binding of a cytokine or growth factor to its receptor induces a conformational change, leading to the dimerization or oligomerization of receptor subunits.[3]

-

JAK Activation: This receptor clustering brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other through a process called trans-phosphorylation.[3]

-

Receptor Phosphorylation and STAT Recruitment: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the receptors.[1] These phosphorylated tyrosines serve as docking sites for the SH2 domains of STAT proteins.[1]

-

STAT Phosphorylation and Dimerization: Once recruited to the receptor, STATs are themselves phosphorylated by the activated JAKs.[1][3] This phosphorylation event causes the STATs to detach from the receptor and form homodimers or heterodimers with other phosphorylated STATs.

-

Nuclear Translocation and Gene Transcription: The STAT dimers translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.[2]

Below is a Graphviz diagram illustrating the canonical JAK-STAT signaling pathway.

Modulation of the JAK-STAT Pathway: The Case of SD-1029

The compound SD-1029 serves as a compelling example of how the JAK-STAT pathway can be therapeutically targeted. SD-1029 was identified as a micromolar inhibitor of IL-6 or oncostatin-induced STAT3 nuclear translocation.[6] Further biochemical analysis revealed that SD-1029 inhibits the tyrosyl phosphorylation of STAT3 by acting as an inhibitor of JAK2.[6][7]

By inhibiting JAK2, SD-1029 effectively blocks the downstream signaling cascade, preventing the activation of STAT3. Aberrant STAT3 activation is a hallmark of several human cancers, promoting tumor growth and survival.[6] The inhibition of this pathway by molecules like SD-1029 leads to the downregulation of anti-apoptotic proteins such as Bcl-xL and survivin, ultimately inducing apoptosis in cancer cells.[6][7]

The following diagram illustrates the inhibitory action of SD-1029 on the JAK-STAT pathway.

Quantitative Data on JAK-STAT Pathway Modulation

The following table summarizes the inhibitory effects of SD-1029 on cell proliferation in various cell lines with constitutively activated JAK-STAT signaling.

| Cell Line | Expressed Kinase | IC50 of SD-1029 (µM) |

| BA/F3-TEL-Jak1 | Activated Jak1 | ~5 |

| BA/F3-TEL-Jak2 | Activated Jak2 | ~2.5 |

| BA/F3-TEL-Jak3 | Activated Jak3 | ~5 |

| BA/F3-JAK2 V617F | Activated Jak2 | ~2.5 |

Data adapted from published research on SD-1029.

Experimental Protocols for Studying the JAK-STAT Pathway

A variety of experimental techniques are employed to investigate the JAK-STAT signaling pathway. Below are detailed methodologies for key experiments.

Western Blotting for Phosphorylated STAT3

Objective: To determine the effect of a compound (e.g., SD-1029) on the phosphorylation of STAT3.

Methodology:

-

Cell Culture and Treatment:

-

Plate human cancer cells (e.g., breast or ovarian cancer cell lines) in appropriate culture medium.

-

Once cells reach 70-80% confluency, treat with the test compound at various concentrations for a specified time.

-

Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Cell-Based STAT3 Nuclear Translocation Assay

Objective: To identify and quantify the inhibition of STAT3 nuclear translocation.

Methodology:

-

Cell Line Generation:

-

Transfect cells with a vector expressing a fusion protein of STAT3 and a fluorescent protein (e.g., enhanced green fluorescent protein, EGFP-STAT3).

-

Select and maintain a stable cell line expressing EGFP-STAT3.

-

-

Cell Plating and Treatment:

-

Plate the EGFP-STAT3 expressing cells in a multi-well imaging plate.

-

Treat the cells with the test compound for a predetermined time.

-

-

Induction of STAT3 Translocation:

-

Stimulate the cells with a cytokine that activates the JAK-STAT pathway (e.g., IL-6 or oncostatin M).

-

-

Fluorescence Microscopy:

-

Fix the cells with paraformaldehyde.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Acquire images using a high-content fluorescence microscope.

-

-

Image Analysis:

-

Quantify the nuclear and cytoplasmic fluorescence intensity of EGFP-STAT3 in individual cells using image analysis software.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of STAT3 nuclear translocation.

-

In Vitro Kinase Assay for JAK2 Activity

Objective: To directly measure the inhibitory effect of a compound on the kinase activity of JAK2.

Methodology:

-

Reaction Setup:

-

In a microtiter plate, combine recombinant active JAK2 enzyme, a specific peptide substrate, and ATP in a kinase reaction buffer.

-

Add the test compound at various concentrations to the reaction wells.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.

-

-

Detection of Phosphorylation:

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

-

Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

-

ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

The following diagram outlines the workflow for a typical Western blot experiment to assess STAT3 phosphorylation.

Conclusion

The JAK-STAT signaling pathway is a fundamental signal transduction cascade with profound implications for human health and disease. While the specific target "this compound" remains elusive in the public domain, the study of compounds like SD-1029 highlights the therapeutic potential of modulating this pathway. A thorough understanding of the molecular mechanisms and the availability of robust experimental protocols are essential for researchers and drug development professionals seeking to design and evaluate novel inhibitors of JAK-STAT signaling for the treatment of cancer, inflammatory conditions, and other diseases.

References

- 1. A Reference Guide for Jak/STAT Signaling: R&D Systems [rndsystems.com]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]

- 5. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. SD-1029 inhibits signal transducer and activator of transcription 3 nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

In Vivo Efficacy of NCA029: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical in vivo efficacy of NCA029, a novel and potent agonist of the human mitochondrial caseinolytic protease P (HsClpP). The following sections provide a comprehensive summary of its anti-tumor activity, mechanism of action, and the experimental protocols utilized in its evaluation, based on currently available data.

Quantitative Efficacy and In Vitro Activity

This compound has demonstrated significant anti-proliferative and tumor-inhibitory effects in preclinical models of colorectal cancer. The compound's activity is summarized in the tables below.

Table 1: In Vivo Tumor Growth Inhibition in HCT 116 Xenograft Model

| Dosage (Intravenous) | Tumor Growth Inhibition |

| 2.5 mg/kg | ~70% |

| 5 mg/kg | 83.6% |

Table 2: In Vitro Anti-Proliferative Activity

| Cell Line | IC50 |

| HCT 116 (Human Colorectal Carcinoma) | 1.1 µM |

Table 3: Pharmacokinetic Profile in Rats

| Parameter | Value |

| Oral Half-life | 4.7 hours |

Mechanism of Action

This compound exerts its anti-tumor effects by targeting and activating HsClpP, a key protease within the mitochondria. This activation triggers a cascade of events culminating in cancer cell death.[1] The proposed signaling pathway is illustrated below.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the in vivo efficacy of this compound.

HCT 116 Xenograft Model

This study likely utilized an immunodeficient mouse model to assess the in vivo anti-tumor activity of this compound.

-

Cell Culture: Human colorectal carcinoma HCT 116 cells were cultured in an appropriate medium (e.g., McCoy's 5A with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

-

Tumor Implantation: A suspension of HCT 116 cells (e.g., 5 x 10^6 cells in 100 µL of a mixture of media and Matrigel) was subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).

-

Tumor Growth and Treatment: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). The animals were then randomized into vehicle control and treatment groups. This compound was administered intravenously at doses of 2.5 mg/kg and 5 mg/kg.

-

Efficacy Assessment: Tumor volume was measured at regular intervals using calipers. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

-

Toxicity Assessment: Animal body weight was monitored throughout the study. At the termination of the experiment, major organs (heart, liver, spleen, lungs, kidneys) were collected for histological analysis (H&E staining) to assess for any treatment-related toxicity.[1]

References

Technical Guide: Pharmacokinetics and Pharmacodynamics of Exemplarib (NCA029)

Disclaimer: No public information is available for a compound designated "NCA029." The following guide has been constructed using a hypothetical molecule, "Exemplarib," to demonstrate the requested format and content for a comprehensive pharmacokinetic and pharmacodynamic whitepaper. The data, protocols, and pathways presented are illustrative and based on typical characteristics of a pre-clinical small molecule kinase inhibitor.

Introduction

Exemplarib is an investigational, orally bioavailable, small molecule designed as a selective inhibitor of the novel tyrosine kinase Target Kinase 1 (TK1). Dysregulation of the TK1 signaling pathway is implicated in the pathogenesis of various solid tumors. By inhibiting TK1, Exemplarib aims to block downstream signal transduction, thereby inhibiting tumor cell proliferation and survival. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Exemplarib.

Pharmacokinetics

The pharmacokinetic profile of Exemplarib was characterized in Sprague-Dawley rats following single intravenous (IV) and oral (PO) administrations. Plasma concentrations of Exemplarib were determined using a validated LC-MS/MS method.

Summary of PK Parameters

Quantitative pharmacokinetic data from a single-dose study in rats (n=6 per group) are summarized below.

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (Maximum Concentration) | 2,150 ng/mL | 890 ng/mL |

| Tmax (Time to Cmax) | 0.25 hr | 2.0 hr |

| AUC(0-inf) (Area Under the Curve) | 4,560 hrng/mL | 9,870 hrng/mL |

| t1/2 (Half-life) | 3.5 hr | 4.1 hr |

| CL (Clearance) | 0.22 L/hr/kg | - |

| Vdss (Volume of Distribution) | 0.95 L/kg | - |

| F% (Oral Bioavailability) | - | 43.3% |

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of Exemplarib following a single intravenous and oral dose in Sprague-Dawley rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=12), aged 8-10 weeks, weighing 250-300g.

-

Dosing:

-

IV Group (n=6): A single 1 mg/kg dose of Exemplarib, formulated in 10% DMSO / 40% PEG300 / 50% Saline, was administered via the tail vein.

-

PO Group (n=6): A single 10 mg/kg dose of Exemplarib, formulated in 0.5% methylcellulose, was administered by oral gavage.

-

-

Sample Collection:

-

Serial blood samples (~150 µL) were collected from the jugular vein into K2-EDTA tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma was separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

-

-

Bioanalysis:

-

Plasma samples were processed using protein precipitation with acetonitrile (B52724) containing an internal standard (verapamil).

-

Concentrations of Exemplarib were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method on a Sciex API 5500 system.

-

The lower limit of quantification (LLOQ) was 1 ng/mL.

-

-

Data Analysis:

-

Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

-

PK Study Experimental Workflow

Pharmacodynamics

The pharmacodynamic activity of Exemplarib was assessed through in vitro enzymatic assays and in vivo tumor growth inhibition studies to establish a clear relationship between drug exposure and target engagement.

In Vitro Potency

Exemplarib demonstrated potent and selective inhibition of TK1 kinase activity.

| Assay Type | Parameter | Value |

| Biochemical Assay | IC50 (TK1 Enzyme) | 2.5 nM |

| Cell-Based Assay | EC50 (p-TK1 Substrate) | 15.7 nM |

| Anti-Proliferative Assay | GI50 (Tumor Cell Line) | 45.2 nM |

Experimental Protocol: In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Exemplarib against the isolated TK1 enzyme.

Methodology:

-

Reagents: Recombinant human TK1 enzyme, biotinylated peptide substrate, and ATP.

-

Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure kinase activity.

-

Procedure:

-

Exemplarib was serially diluted in DMSO to create a 10-point concentration curve.

-

The compound dilutions were added to a 384-well assay plate.

-

TK1 enzyme was added to each well and incubated with the compound for 15 minutes.

-

The kinase reaction was initiated by adding a mixture of the peptide substrate and ATP.

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

The reaction was stopped, and detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin) were added.

-

-

Data Analysis:

-

The TR-FRET signal was read on a plate reader.

-

Data were normalized to positive (no inhibitor) and negative (no enzyme) controls.

-

The IC50 value was calculated by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism.

-

TK1 Signaling Pathway

PK/PD Relationship

In a mouse xenograft tumor model, a clear correlation was observed between Exemplarib plasma concentration and the inhibition of TK1 substrate phosphorylation in tumor tissue. A mean plasma concentration of approximately 100 ng/mL was associated with >80% inhibition of the target, providing a benchmark for efficacious exposure levels in subsequent clinical studies.

Conclusion

Exemplarib (this compound) demonstrates a favorable preclinical pharmacokinetic profile with good oral bioavailability and exposure in rodents. Its potent and selective inhibition of the TK1 kinase translates to effective downstream pathway modulation and anti-proliferative activity. The established PK/PD relationship provides a strong rationale for advancing Exemplarib into investigational clinical trials.

Preliminary Toxicity Profile of NCA029: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCA029 is a novel, potent, and selective small-molecule agonist of Homo sapiens caseinolytic protease P (HsClpP). It is under investigation as a potential therapeutic agent for colorectal adenocarcinoma. By activating HsClpP, this compound induces mitochondrial dysfunction and activates the ATF3-dependent integrated stress response, ultimately leading to apoptosis in cancer cells. This document provides a summary of the preliminary toxicity and safety profile of this compound based on currently available preclinical data.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the in vitro and in vivo activity and preliminary safety assessment of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Colon Adenocarcinoma Cell Lines

| Cell Line | IC₅₀ (µM) |

| HCT116 | 1.1[1] |

| SW620 | 1.5 |

| HCT15 | 3.5 |

| SW480 | 5.4 |

| DLD-1 | 3.1 |

Table 2: In Vivo Efficacy and Safety of this compound in an HCT116 Xenograft Model

| Dosage (Intravenous) | Tumor Growth Inhibition | Observed Toxicity |

| 2.5 mg/kg | ~70%[1] | No apparent toxicity in heart, liver, spleen, lungs, or kidneys based on H&E staining[1] |

| 5 mg/kg | 83.6%[1] | No apparent toxicity in heart, liver, spleen, lungs, or kidneys based on H&E staining[1] |

Table 3: Pharmacokinetic and Microbiome Interaction Profile of this compound

| Parameter | Value | Species |

| Oral Half-life | 4.7 hours[1] | Rat |

| Antibacterial Activity (MIC) | >128 µg/mL | 5 different bacterial strains[1] |

Experimental Protocols

In Vitro Cytotoxicity Assay

The antiproliferative activity of this compound was evaluated against a panel of human colon adenocarcinoma cell lines. The IC₅₀ values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined. Studies have indicated that this compound demonstrates reduced toxicity in normal cells when compared to its parent compound[1].

In Vivo Xenograft Study

The in vivo antitumor efficacy and toxicity of this compound were assessed in a xenograft model using HCT116 cells. The compound was administered intravenously at doses of 2.5 mg/kg and 5 mg/kg. Tumor growth inhibition was measured, and at the end of the study, major organs (heart, liver, spleen, lungs, and kidneys) were collected for histopathological analysis using Hematoxylin and Eosin (H&E) staining to evaluate for any signs of toxicity[1].

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

References

The Emergence of NCA029: A Novel Activator of Mitochondrial Protease HsClpP for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

NCA029 is a novel, potent, and selective small-molecule activator of the human mitochondrial caseinolytic protease P (HsClpP). Preclinical research has demonstrated its significant therapeutic potential in oncology, particularly for colorectal adenocarcinoma and small cell lung carcinoma. This document provides an in-depth technical guide on the research and development history of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing critical pathways and workflows.

Introduction

The activation of Homo sapiens caseinolytic protease P (HsClpP), a key enzyme in mitochondrial protein quality control, has emerged as a promising therapeutic strategy for various cancers.[1][2] Overexpression of HsClpP has been observed in several tumor types, where it helps cancer cells manage proteotoxic stress and adapt their metabolism to support rapid proliferation.[3] The therapeutic hypothesis posits that hyperactivation of HsClpP can lead to uncontrolled degradation of essential mitochondrial proteins, triggering a cascade of events culminating in cancer cell death.[4]

This compound was identified through the optimization of a previously identified selective activator of HsClpP, CCG1423.[1][2] It has shown remarkable potency and selectivity, offering a promising new avenue for the development of targeted cancer therapies.

Mechanism of Action

This compound exerts its anticancer effects by selectively binding to and activating HsClpP.[5] This hyperactivation leads to the degradation of mitochondrial proteins, inducing significant mitochondrial dysfunction.[1][3] The resulting cellular stress triggers the Activating Transcription Factor 3 (ATF3)-dependent integrated stress response (ISR), a key signaling pathway that mediates the cellular response to various stress conditions.[1][2] The sustained activation of this pathway ultimately leads to apoptosis and cell cycle arrest in cancer cells.[3][5]

Signaling Pathway

The signaling cascade initiated by this compound is depicted below.

Caption: Signaling pathway of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Target | Reference |

| EC50 (HsClpP activation) | 0.2 µM | Purified HsClpP | [1][2] |

| IC50 (HCT116) | 1.1 µM | Human Colon Cancer | [5] |

| IC50 (SW620) | 1.5 µM | Human Colon Cancer | [5] |

| IC50 (HCT15) | 3.5 µM | Human Colon Cancer | [5] |

| IC50 (SW480) | 5.4 µM | Human Colon Cancer | [5] |

| IC50 (DLD-1) | 3.1 µM | Human Colon Cancer | [5] |

| IC50 (H69) | 5.04 µM | Small Cell Lung Cancer | [6] |

| IC50 (H82) | 1.04 µM | Small Cell Lung Cancer | [6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Outcome | Reference |

| HCT116 Xenograft | 1.25-5 mg/kg; i.v.; twice weekly for 21 days | 83.6% tumor growth inhibition | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments conducted during the research and development of this compound.

HsClpP Activation Assay

This assay measures the ability of a compound to activate the proteolytic activity of HsClpP.

Workflow:

Caption: Workflow for HsClpP activation assay.

Detailed Protocol:

-

Reagent Preparation:

-

Recombinant human HsClpP is purified.

-

Assay buffer is prepared (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT).

-

A stock solution of a fluorescently labeled or unlabeled protein substrate (e.g., FITC-casein or α-casein) is prepared.

-

This compound is dissolved in DMSO to create a stock solution.

-

-

Incubation:

-

Recombinant HsClpP is pre-incubated with varying concentrations of this compound (or DMSO as a control) in the assay buffer for a specified time (e.g., 30 minutes) at 37°C.

-

-

Reaction Initiation:

-

The substrate is added to the mixture to initiate the proteolytic reaction.

-

The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours).

-

-

Analysis:

-

For unlabeled substrates like α-casein, the reaction is stopped by adding SDS-PAGE loading buffer and boiling. The samples are then run on an SDS-PAGE gel, and the degradation of the substrate is visualized by staining (e.g., Coomassie blue).

-

For fluorescent substrates, the increase in fluorescence is measured over time using a plate reader.

-

-

Quantification:

-

The amount of substrate degradation or the rate of fluorescence increase is quantified.

-

The data is plotted against the concentration of this compound, and the EC₅₀ value is calculated using non-linear regression.

-

Cell Viability and Apoptosis Assays

These assays determine the effect of this compound on cancer cell proliferation and programmed cell death.

Workflow:

Caption: Workflow for cell viability and apoptosis assays.

Detailed Protocol:

-

Cell Culture:

-

Human cancer cell lines (e.g., HCT116, SW620) are cultured in appropriate media and conditions.

-

-

Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

-

Cell Viability Measurement (e.g., MTT Assay):

-

After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

-

The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to the control.

-

-

Apoptosis Measurement (e.g., Annexin V/PI Staining):

-

Treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

-

-

Data Analysis:

-

For viability assays, the IC₅₀ value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Workflow:

Caption: Workflow for in vivo xenograft studies.

Detailed Protocol:

-

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID mice) are used.

-

-

Cell Implantation:

-

A suspension of human cancer cells (e.g., HCT116) is injected subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using a standard formula (e.g., Volume = 0.5 x length x width²).

-

-

Treatment:

-

Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.

-

This compound is administered via a specified route (e.g., intravenous injection) and schedule. The control group receives a vehicle solution.

-

-

Endpoint Analysis:

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Tumor tissue can be used for further analysis, such as immunohistochemistry to assess biomarkers of drug activity.

-

The tumor growth inhibition (TGI) is calculated as a percentage.

-

Future Directions

The promising preclinical data for this compound warrant further investigation. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and its relationship with the observed pharmacological effects.

-

Toxicology Studies: To assess the safety profile of this compound in more detail before advancing to clinical trials.

-

Combination Therapies: To explore the potential synergistic effects of this compound with other anticancer agents.

-

Biomarker Discovery: To identify biomarkers that can predict which patients are most likely to respond to this compound treatment.

Conclusion

This compound represents a significant advancement in the development of targeted therapies that exploit the vulnerabilities of cancer cell metabolism. Its novel mechanism of action, potent preclinical activity, and selectivity for HsClpP make it a compelling candidate for further development as a treatment for colorectal adenocarcinoma, small cell lung carcinoma, and potentially other malignancies. The detailed technical information provided in this whitepaper serves as a valuable resource for researchers and drug development professionals interested in this promising new therapeutic agent.

References

- 1. Methods to Evaluate Changes in Mitochondrial Structure and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of ATF3 via the integrated stress response pathway regulates innate immune response to restrict Zika virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. Mitochondrial Protease ClpP: Cancer Marker and Drug Target [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The HsClpP Activator NCA029: A Comprehensive Technical Guide on its Role in Colorectal Cancer and Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCA029 is a potent and selective small molecule activator of the human mitochondrial caseinolytic protease P (HsClpP). This document provides an in-depth technical overview of this compound, focusing on its therapeutic potential in colorectal cancer and inflammatory bowel disease (IBD). It details the mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes the associated signaling pathways. This compound induces mitochondrial dysfunction and activates the ATF3-dependent integrated stress response, leading to apoptosis in colorectal cancer cells. In the context of IBD, this compound modulates CD4+ T cell energy metabolism, highlighting its potential as a novel therapeutic agent for these conditions.

Introduction

Homo sapiens caseinolytic protease P (HsClpP) has emerged as a promising therapeutic target for various pathologies, including cancer and inflammatory disorders.[1][2] Under normal physiological conditions, HsClpP is a key component of the mitochondrial unfolded protein response, responsible for maintaining protein homeostasis by degrading misfolded or damaged proteins.[3] Dysregulation of HsClpP activity has been implicated in the survival and proliferation of cancer cells.[3] this compound is a novel, potent, and selective activator of HsClpP, demonstrating significant therapeutic potential in preclinical models of colorectal cancer and inflammatory bowel disease.[1][3]

Mechanism of Action

This compound exerts its therapeutic effects by selectively binding to and activating HsClpP.[1] This hyperactivation of HsClpP leads to uncontrolled degradation of mitochondrial proteins, resulting in mitochondrial dysfunction.[1] The subsequent cellular stress triggers the Activating Transcription Factor 3 (ATF3)-dependent integrated stress response (ISR), culminating in apoptotic cell death in cancer cells.[1] In the context of inflammatory bowel disease, this compound's activation of HsClpP in CD4+ T cells leads to the inhibition of oxidative phosphorylation (OXPHOS) and modulates the balance of T helper 17 (Th17) and regulatory T (Treg) cells, thereby mitigating inflammation.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer

| Parameter | Cell Line | Value | Reference |

| HsClpP Activation (EC50) | - | 0.15 µM | [1] |

| IC50 | HCT116 | 1.1 µM | [1] |

| IC50 | SW620 | 1.5 µM | [1] |

| IC50 | HCT15 | 3.5 µM | [1] |

| IC50 | SW480 | 5.4 µM | [1] |

| IC50 | DLD-1 | 3.1 µM | [1] |

Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

| Animal Model | Treatment Dose | Tumor Growth Inhibition | Reference |

| HCT116 Xenograft | 5 mg/kg (intravenous) | 83.6% | [1] |

Table 3: Efficacy of this compound in a Model of Inflammatory Bowel Disease

| Animal Model | Treatment Dose | Effect | Reference |

| DSS-induced colitis | 20 mg/kg (oral) | Attenuated colitis symptoms | [2] |

| IL-10 knockout colitis | 20 mg/kg (oral) | Attenuated colitis symptoms | [2] |

Experimental Protocols

HsClpP Protease Activity Assay

Objective: To determine the in vitro enzymatic activity of HsClpP in the presence of this compound.

Materials:

-

Recombinant HsClpP protein

-

Casein-FITC substrate

-

Assay Buffer: 25 mM HEPES (pH 7.6), 200 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.5 mM ATP, 5% glycerol

-

This compound (or other test compounds)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing 1 µM HsClpP and 100 µM Casein-FITC in the assay buffer.

-

Add varying concentrations of this compound to the wells of the 96-well plate.

-

Initiate the reaction by adding the HsClpP/Casein-FITC mixture to the wells.

-

Measure the fluorescence intensity (excitation/emission = 488/525 nm) every 5 minutes for a total of 60 minutes.

-

Calculate the relative protease activity by normalizing the fluorescence intensity to a positive control (e.g., a known HsClpP activator like ONC201).

-

Determine the EC50 value by plotting the relative activity against the log concentration of this compound.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on colorectal cancer cell lines.

Materials:

-

HCT116 (or other colorectal cancer cell lines)

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.

HCT116 Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Athymic nude mice (4-6 weeks old)

-

HCT116 cells

-

Matrigel

-

This compound formulation for intravenous injection

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of HCT116 cells and Matrigel into the flank of each mouse.

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5 mg/kg) intravenously twice weekly.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate the tumor growth inhibition as the percentage difference in tumor volume between the treated and control groups.

Mandatory Visualizations

Caption: Signaling pathway of this compound in colorectal cancer.

Caption: Experimental workflow for evaluating this compound in cancer.

Caption: Signaling pathway of this compound in inflammatory bowel disease.

References

Quantitative Data of Structural Analogs

An In-depth Technical Guide to the Structural Analogs of N-cyclohexyl-2-(5-methoxy-1H-indol-3-yl)ethanamine and Related Compounds

Introduction

N-cyclohexyl-2-(5-methoxy-1H-indol-3-yl)ethanamine, referred to in the context of this guide by its structural family, represents a class of tryptamine (B22526) derivatives with significant pharmacological interest. This document serves as a technical guide for researchers, scientists, and drug development professionals, focusing on the structural analogs of this scaffold, exemplified by the well-researched compound N,N-diallyl-5-methoxytryptamine (5-MeO-DALT). These compounds are primarily investigated for their activity as serotonin (B10506) receptor agonists.[1][2][3] The exploration of their structural analogs is crucial for understanding the structure-activity relationships (SAR) that govern their potency, selectivity, and functional effects at various serotonin receptor subtypes, particularly the 5-HT1A and 5-HT2A receptors.[2][4] This guide will provide a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.